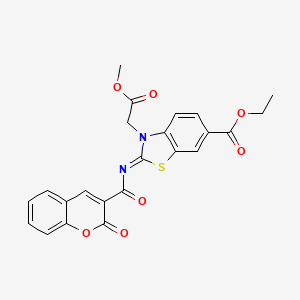

1-Ethynyl-N-methylcyclopropane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethynyl-N-methylcyclopropane-1-sulfonamide, also known as EMS, is a chemical compound with potential applications in scientific research. This compound belongs to the sulfonamide family, which is known for its antibacterial and antifungal properties. However, EMS has a different mechanism of action, making it a promising candidate for various research fields.

Applications De Recherche Scientifique

Nucleophilic Substitutions Catalyzed by Palladium

The palladium-catalyzed nucleophilic substitution of 1-alkynylcyclopropyl chlorides offers a pathway to synthesize cyclopropylideneethyl derivatives, valuable building blocks in synthetic chemistry. This process highlights the synthetic utility of cyclopropane derivatives, including the possibility of generating optically active methylenecyclopropane derivatives through the use of chiral ligands in the palladium catalyst. Such transformations underscore the potential of cyclopropane and alkyne-functionalized compounds in constructing complex molecular architectures (Stolle et al., 1992).

Synthesis of Substituted 1,1-Dicyanocyclopropanes

The one-pot synthesis of substituted 1,1-dicyanocyclopropanes from sulfonium salts, malononitrile, and carbonyl compounds demonstrates the versatility of cyclopropane derivatives in organic synthesis. This method leverages the reactivity of sulfonium salts towards malononitrile and aldehydes, yielding cyclopropanes stereoselectively, which are confirmed by physicochemical methods including X-ray diffraction. The reaction efficiency in ionic liquids compared to traditional solvents highlights the importance of reaction media in optimizing yields and stereoselectivity (Shestopalov et al., 2003).

Anticancer and Antiviral Sulfonamides

Sulfonamides, including sulfonamide derivatives, play a crucial role in medicinal chemistry, offering antibacterial, diuretic, and antithyroid activities. Recent research indicates their substantial antitumor activity both in vitro and in vivo, through mechanisms such as carbonic anhydrase inhibition and cell cycle arrest. The versatility of the sulfonamide group in drug design and its incorporation into various therapeutic agents underline the importance of functionalized cyclopropane derivatives in developing new anticancer and antiviral drugs (Scozzafava et al., 2003).

Propriétés

IUPAC Name |

1-ethynyl-N-methylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-3-6(4-5-6)10(8,9)7-2/h1,7H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUSOEFXWQUIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-N-methylcyclopropane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)

![Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate](/img/structure/B2581713.png)

![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)

![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)